(3-methylbenzo[b]thiophen-2-yl)methanol
Description
Structure
3D Structure
Properties
CAS No. |
3133-88-8 |
|---|---|
Molecular Formula |
C10H10OS |
Molecular Weight |
178.25 g/mol |
IUPAC Name |
(3-methyl-1-benzothiophen-2-yl)methanol |
InChI |
InChI=1S/C10H10OS/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5,11H,6H2,1H3 |
InChI Key |
TXZSDWAGMTULKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)CO |
Origin of Product |
United States |
Chemical and Physical Properties
The fundamental properties of (3-methylbenzo[b]thiophen-2-yl)methanol are crucial for its application in synthesis and for its characterization. While extensive experimental data for this specific compound is not widely published, its key identifiers and some physical properties have been reported.
| Property | Value |
| Molecular Formula | C₁₀H₁₀OS |
| Molecular Weight | 178.25 g/mol |
| CAS Number | 3133-88-8 |
Synthesis of 3 Methylbenzo B Thiophen 2 Yl Methanol
The synthesis of (3-methylbenzo[b]thiophen-2-yl)methanol can be approached through various synthetic routes, often involving the construction of the benzo[b]thiophene core followed by functional group manipulation. A common and logical approach involves the reduction of a corresponding carbonyl compound, such as an aldehyde or an ester.
A plausible synthetic pathway is the reduction of 3-methylbenzo[b]thiophene-2-carboxaldehyde. This precursor, a solid with a melting point of 87-91 °C, can be reduced to the primary alcohol, this compound, using a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.
The synthesis of the 3-methylbenzo[b]thiophene (B106505) core itself can be achieved through methods such as the electrophilic cyclization of 2-alkynyl thioanisoles. nih.gov
Spectroscopic Characterization and Structural Elucidation of 3 Methylbenzo B Thiophen 2 Yl Methanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic compounds. By analyzing the chemical shifts, coupling constants, and correlations, a precise map of the molecule's structure can be assembled.
¹H NMR Chemical Shift and Coupling Constant Analysis
The proton NMR spectrum of (3-methylbenzo[b]thiophen-2-yl)methanol is anticipated to exhibit distinct signals corresponding to the aromatic, methyl, methylene (B1212753), and hydroxyl protons. The aromatic protons of the benzo[b]thiophene ring system typically resonate in the downfield region, generally between δ 7.0 and 8.5 ppm. The exact chemical shifts and their coupling patterns (doublets, triplets, or multiplets) are dictated by the substitution pattern on the benzene (B151609) ring.
The methyl protons at the 3-position are expected to appear as a sharp singlet in the upfield region, likely around δ 2.3-2.6 ppm. The methylene protons of the hydroxymethyl group at the 2-position would also give rise to a singlet, or a doublet if coupled to the hydroxyl proton, typically in the range of δ 4.6-4.9 ppm. The hydroxyl proton itself is often observed as a broad singlet, and its chemical shift can vary depending on concentration and solvent due to hydrogen bonding.
For comparison, the ¹H NMR spectrum of a related compound, (7-methylbenzo[b]thiophen-2-yl)(phenyl)methanone, shows the methyl protons as a singlet at δ 2.61 ppm. The aromatic protons appear as a series of signals, including a singlet at δ 7.89 ppm and various doublets and triplets between δ 7.29 and 7.93 ppm.
¹³C NMR Chemical Shift Analysis
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The carbon atoms of the benzo[b]thiophene ring are expected to resonate in the aromatic region of the spectrum, typically between δ 120 and 145 ppm. The chemical shifts of the quaternary carbons, including the carbon atoms at the ring fusion and those bearing substituents, are particularly informative.
The methyl carbon at the 3-position would appear at a significantly higher field, likely in the range of δ 15-25 ppm. The methylene carbon of the hydroxymethyl group at the 2-position is expected to resonate around δ 60-65 ppm.
As a reference, the ¹³C NMR spectrum of (7-methylbenzo[b]thiophen-2-yl)(phenyl)methanone displays signals for the aromatic carbons in the range of δ 123.7 to 143.1 ppm, with the methyl carbon appearing at δ 20.1 ppm.
Two-Dimensional NMR Techniques
To unambiguously assign all proton and carbon signals, especially in complex derivatives, two-dimensional (2D) NMR techniques are invaluable. Techniques such as COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the aromatic spin systems.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Identification of Characteristic Functional Group Vibrations
The IR spectrum of this compound is expected to show several key absorption bands. A broad and strong absorption in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding.
The C-H stretching vibrations of the aromatic ring and the methyl group are expected to appear in the region of 2850-3100 cm⁻¹. Specifically, aromatic C-H stretches are typically observed between 3000 and 3100 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups are found between 2850 and 3000 cm⁻¹.
The C=C stretching vibrations of the benzo[b]thiophene aromatic system will give rise to a series of absorptions in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the primary alcohol is expected to produce a strong band in the range of 1000-1050 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering further confirmation of its structure. For this compound, the molecular ion peak (M⁺) would correspond to its molecular weight.
The fragmentation pattern would likely involve the loss of the hydroxyl group (M-17) or the entire hydroxymethyl group (M-31). Cleavage of the methyl group (M-15) is also a possible fragmentation pathway. The fragmentation of the benzo[b]thiophene ring system itself would lead to a series of characteristic ions. For instance, the mass spectrum of the parent 3-methylbenzothiophene shows a prominent molecular ion peak. nist.gov
Computational Chemistry and Theoretical Investigations of 3 Methylbenzo B Thiophen 2 Yl Methanol
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in the study of benzo[b]thiophene derivatives. These calculations provide detailed insights into the electronic distribution and energy of the molecule, which are fundamental to its chemical behavior.
DFT studies are frequently employed to investigate the electronic structure of molecules like (3-methylbenzo[b]thiophen-2-yl)methanol. By solving the Kohn-Sham equations, DFT can determine various electronic properties, including molecular orbital energies, electron density distribution, and the nature of the frontier molecular orbitals (HOMO and LUMO).
For analogous compounds such as 3-acetyl-2-methylbenzothiophene, DFT calculations have been used to understand the reactivity of the molecule towards electrophilic substitution. sci-hub.se Analysis of the calculated electron distribution and the relative energies of potential intermediates can predict the most likely sites for reaction. sci-hub.se Similar studies on this compound would involve optimizing its geometry and then calculating its electronic properties.
| Property | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 2.1 D |
These values provide insights into the molecule's kinetic stability and its potential for charge transfer interactions. The distribution of the HOMO and LUMO across the molecule would indicate the regions most susceptible to electrophilic and nucleophilic attack, respectively.
Theoretical calculations are invaluable for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating transition states and calculating activation barriers, providing a detailed picture of the reaction pathway. For instance, in the context of CO2 hydrogenation to methanol (B129727), DFT has been used to explore different reaction pathways and identify the rate-determining steps. researchgate.netrsc.org
For this compound, theoretical studies could be designed to investigate various reactions, such as its oxidation, reduction, or participation in condensation reactions. By calculating the energies of reactants, intermediates, transition states, and products, the most favorable reaction pathways can be identified.
Quantum mechanical calculations can predict various spectroscopic parameters, which can be compared with experimental data to confirm the structure of a compound. For benzo[b]thiophene derivatives, DFT can be used to calculate vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). synhet.com
For example, the calculated vibrational frequencies can be used to assign the peaks in an experimental IR spectrum to specific vibrational modes of the molecule. Similarly, calculated NMR chemical shifts can aid in the interpretation of ¹H and ¹³C NMR spectra.
Table 2: Predicted Spectroscopic Data for a Hypothetical Benzo[b]thiophene Derivative (Note: This data is for illustrative purposes.)
| Spectroscopic Technique | Predicted Parameter | Value |
| IR Spectroscopy | C=C stretching (aromatic) | 1605 cm⁻¹ |
| C-O stretching (alcohol) | 1050 cm⁻¹ | |
| ¹H NMR | Chemical Shift (CH₃) | δ 2.4 ppm |
| Chemical Shift (CH₂OH) | δ 4.8 ppm | |
| UV-Vis Spectroscopy | λmax | 295 nm |
Molecular Modeling and Dynamics
Molecular modeling and dynamics simulations provide insights into the conformational behavior and non-covalent interactions of this compound. These methods are particularly useful for understanding its behavior in different environments, such as in solution or in biological systems.
The presence of the rotatable hydroxymethyl group means that this compound can exist in various conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. This is typically done by systematically rotating the dihedral angles of the flexible bonds and calculating the potential energy at each step. The resulting potential energy surface reveals the low-energy conformers. For a molecule like methanol, even simple models can be used to understand its structure in the liquid phase. researchgate.net
The hydroxyl group in this compound allows for the formation of both intramolecular and intermolecular hydrogen bonds. Intramolecular hydrogen bonds can influence the preferred conformation of the molecule. Intermolecular hydrogen bonds are crucial in determining its bulk properties, such as boiling point and solubility. Methanol, for example, is known to form hydrogen bonds, which are its strongest intermolecular force. youtube.com
Molecular dynamics simulations can be used to study the dynamic behavior of these interactions in a condensed phase. By simulating a system of multiple this compound molecules, one can observe the formation and breaking of hydrogen bonds and other intermolecular interactions over time. Recent studies on tetrahydrobenzo[b]thiophene derivatives have utilized molecular docking to understand their interactions with proteins, which is a key aspect of intermolecular interaction studies. bath.ac.uk
In Silico Studies for Structure-Property Relationships (excluding biological activity)
Detailed in silico studies correlating the specific structural features of this compound to its physicochemical properties (excluding biological activity) are not readily found in the surveyed literature. While general principles of computational chemistry can be applied to predict properties, specific data tables and research findings from dedicated studies on this molecule are absent. Such studies would be valuable for understanding how the methyl and methanol functional groups modulate the electronic and steric characteristics of the benzothiophene (B83047) scaffold, influencing properties like solubility, polarity, and intermolecular interactions.
Theoretical Frameworks for Designing Advanced Materials
There is a lack of specific theoretical frameworks in the existing literature that are explicitly developed for the design of advanced materials using this compound as a primary building block. The potential of this compound in materials science—for example, as a monomer in polymer synthesis or as a component in organic electronics—has not been theoretically explored in depth. Future computational work could focus on simulating its self-assembly, predicting its electronic band structure in aggregated states, and exploring its compatibility with other materials to guide the design of novel functional materials.
Advanced Applications of 3 Methylbenzo B Thiophen 2 Yl Methanol and Its Derivatives in Materials Science
Organic Semiconductor Applications
Derivatives of the benzo[b]thiophene framework are pivotal in the field of organic electronics due to their inherent semiconductor properties. The extended π-conjugation within the fused ring system facilitates charge carrier transport, a fundamental requirement for electronic devices. The ability to modify the core structure, such as through the introduction of a methyl and methanol (B129727) group, allows for fine-tuning of solubility, molecular packing, and electronic energy levels to optimize device performance.
Role in Organic Thin-Film Transistors (OTFTs)
Organic thin-film transistors (OTFTs) are essential components in technologies like flexible displays, RFID tags, and sensors. Benzo[b]thiophene derivatives have been successfully employed as the active semiconductor layer in these devices. mdpi.com Thiophene-based polymers, in general, are noted for their excellent self-organization abilities, which lead to the formation of well-ordered lamellar π-stacking structures crucial for efficient charge transport.
Research into solution-processable small-molecule organic semiconductors has highlighted derivatives of benzo[b]thieno[2,3-d]thiophene (BTT), a structure closely related to the title compound. In one study, two new BTT derivatives were synthesized and used to fabricate OTFTs. The resulting devices exhibited p-channel behavior, meaning the majority of charge carriers were holes. One of the derivatives, 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene, demonstrated a notable hole mobility of up to 0.005 cm²/Vs and a high current on/off ratio exceeding 10⁶. mdpi.com This high on/off ratio is critical for distinguishing between the "on" and "off" states of the transistor, ensuring low power consumption and reliable operation.
The performance of these materials is heavily dependent on their molecular structure and the resulting thin-film morphology. The table below summarizes the performance of OTFTs fabricated using different benzo[b]thiophene derivatives.
| Compound | Hole Mobility (cm²/Vs) | Current On/Off Ratio | Reference |
|---|---|---|---|
| 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene | 0.005 | > 10⁶ | mdpi.com |
| 2-(phenylethynyl)benzo[b]benzo nih.govacs.orgthieno[2,3-d]thiophene | ~0.03 | ~10⁶ |
Application in Organic Optoelectronic Devices
The utility of benzo[b]thiophene derivatives extends to organic optoelectronic devices, where the interaction between light and electrical energy is harnessed. These materials are found in applications such as solar cells and photodetectors due to their fluorescent properties and ability to absorb light and generate charge carriers. ktu.edu The benzothiophene (B83047) structural unit is a fundamental motif in many optoelectronic materials.
For example, a novel organic semiconductor, 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT), was designed for use in phototransistors. Single-crystal organic phototransistors based on this material demonstrated exceptional sensitivity to UV light, with a photosensitivity of 2.49 × 10⁶ and an ultrahigh detectivity of 4.70 × 10¹⁶ Jones. These performance metrics are among the best reported for UV-sensitive organic phototransistors, highlighting the potential of this class of materials in advanced light-sensing applications.
Catalytic Applications
The unique electronic properties and structural versatility of (3-methylbenzo[b]thiophen-2-yl)methanol and its derivatives also make them promising candidates for catalytic applications. They can act as metal-free organic catalysts or as ligands in organometallic complexes, participating in a range of chemical transformations.
Anode Catalysis in Fuel Cells (e.g., Hydrazine Electrooxidation)
Direct hydrazine fuel cells (DHFCs) are an emerging energy technology that converts the chemical energy of hydrazine directly into electricity. A key challenge in their development is the design of efficient and cost-effective anode catalysts for the hydrazine electrooxidation (HEO) reaction. While precious metals like platinum and palladium are effective, their high cost and toxicity have spurred research into metal-free organic catalysts.
Benzofused tricyclic heterocyclic derivatives have been investigated as potential anode catalysts for HEO. In one study, various organic-based catalysts were tested, and their electrochemical performance was evaluated in a solution containing potassium hydroxide and hydrazine. A derivative named 2-(4-(2-pentyllbenzo[b]thiophen-3-yl)benzylidene)malononitrile demonstrated excellent catalytic activity, achieving a current density of 3.22 mA cm⁻². researchgate.net This performance indicates that benzothiophene-based structures can serve as promising, low-cost alternatives to traditional metal catalysts in fuel cell applications. researchgate.netmdpi.com
The table below compares the catalytic activity of different benzothiophene derivatives for hydrazine electrooxidation.
| Catalyst Compound | Maximum Current Density (mA cm⁻²) | Reference |
|---|---|---|
| 2-(4-(2-pentyllbenzo[b]thiophen-3-yl)benzylidene)malononitrile | 3.22 | researchgate.net |
| 2-isopropyl-5-methylphenyl-4-oxo-4-(5-(p-tolylethynyl)thiophene-2-yl)butanoate | 3.66 | mdpi.com |
Photocatalytic Degradation of Organic Contaminants
Environmental remediation through the breakdown of hazardous pollutants is a critical area of research. Photocatalysis, which uses light to activate a catalyst to degrade contaminants, is considered an energy-efficient and clean approach. nih.gov Organic semiconducting polymers, including those based on thiophene, are emerging as a new class of metal-free, heterogeneous photocatalysts. nih.gov
The efficacy of these materials stems from their π-conjugated structure, which allows them to absorb light and generate electron-hole pairs. mdpi.com These charge carriers can then react with water and oxygen to produce highly reactive species, such as superoxide and hydroxyl radicals, which attack and decompose organic pollutants into less harmful substances. nih.gov For instance, conjugated poly(azomethine) networks incorporating terthiophene units have been shown to be promising candidates for the photocatalytic degradation of organic pollutants in water. nih.gov Similarly, composites of polythiophene and MXene (a class of 2D inorganic compounds) have demonstrated effective removal of organic dyes through a combination of adsorption and photocatalysis under light irradiation. mdpi.com
Advanced Building Blocks in Chemical Synthesis
Beyond their direct applications in devices, this compound and its derivatives are valuable as advanced building blocks in organic synthesis. Their inherent structure provides a rigid and electronically active scaffold that can be further functionalized to create more complex molecules for pharmaceuticals and new materials.
For instance, a closely related compound, 1,1'-(3-methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)diethanone, has been utilized as a versatile starting material for the synthesis of novel bis(heterocycles). Through intramolecular cyclization reactions, a series of new pyrazole and pyrimidine derivatives featuring the thieno[2,3-b]thiophene core were created. These new compounds represent a class of sulfur- and nitrogen-containing heterocycles with potential for applications in materials science.
The benzothiophene core is a pivotal moiety in numerous clinically used drugs, including raloxifene and zileuton, further underscoring its importance as a foundational structure in medicinal chemistry and drug discovery. acs.org The ability to readily synthesize functionalized benzo[b]thiophenes is therefore of significant interest to both academic and industrial researchers. acs.org
Precursors for Polycyclic Aromatic Systems
This compound and its derivatives are valuable precursors for the synthesis of complex polycyclic aromatic systems. The benzothiophene core provides a rigid and planar building block that can be extended into larger conjugated structures. The functional groups at the 2- and 3-positions, specifically the methanol group, offer versatile handles for various cyclization and annulation strategies to construct fused aromatic rings. These reactions are crucial in creating advanced materials with tailored electronic and photophysical properties.
One of the primary methods to form larger polycyclic aromatic hydrocarbons (PAHs) is through intramolecular cyclodehydrogenation reactions. researchgate.net In this approach, precursor molecules containing biaryl or other suitably positioned aromatic units are subjected to oxidative conditions to form new carbon-carbon bonds. For instance, the methanol group of this compound can be transformed into a variety of functional groups that can participate in such cyclizations. For example, it can be oxidized to an aldehyde or carboxyl group, which can then be used in reactions like the Wittig or Horner-Wadsworth-Emmons reaction to introduce a vinyl linkage to another aromatic system. Subsequent photochemical or thermal cyclization can then lead to the formation of a new fused ring.
Another synthetic strategy involves the conversion of the methanol group into a leaving group, such as a tosylate or a halide. This allows for nucleophilic substitution reactions with other aromatic nucleophiles, forming diaryl methane structures. These can then undergo oxidative cyclization to yield fused aromatic systems. Furthermore, the methyl group at the 3-position can also be functionalized, for example, through bromination with N-bromosuccinimide (NBS), to provide another site for elaboration into a larger polycyclic framework. researchgate.net
Synthesis of Heterocyclic Compounds with Specific Electronic or Optical Properties
The benzo[b]thiophene scaffold is a key component in a variety of heterocyclic compounds designed for specific electronic and optical applications. nih.gov The inherent electron-rich nature of the thiophene ring, combined with its rigid and planar structure, makes it an excellent building block for materials used in organic electronics, such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). nih.gov this compound serves as a versatile starting material for introducing this valuable moiety into larger, more complex heterocyclic systems.
The methanol group at the 2-position can be readily converted into other functional groups, which is a key step in the synthesis of more complex heterocyclic structures. For instance, oxidation of the methanol to an aldehyde allows for condensation reactions with various nucleophiles to form new heterocyclic rings. Reaction with hydrazines can yield pyrazole derivatives, while reaction with hydroxylamine can lead to isoxazoles. These additional heterocyclic rings can be used to fine-tune the electronic properties of the final molecule, such as the energy levels of the HOMO and the lowest unoccupied molecular orbital (LUMO), which in turn affects the charge transport and photophysical properties. nih.gov
Furthermore, the methanol can be converted to a halide or triflate, enabling its use in cross-coupling reactions like the Suzuki, Stille, or Heck reactions. These reactions are powerful tools for connecting the benzo[b]thiophene unit to other heterocyclic systems, creating donor-acceptor type structures. Such architectures are particularly important for applications in organic solar cells, where efficient charge separation is required. The benzo[b]thiophene moiety often acts as the electron-donating part of the molecule.
Q & A
Q. Q1. What are the established synthetic routes for (3-methylbenzo[b]thiophen-2-yl)methanol, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves multi-step organic reactions, including:
- Key Steps :
- Thiophene Ring Formation : Cyclocondensation of precursors (e.g., ketones or aldehydes with sulfur-containing reagents) .
- Methanol Group Introduction : Reduction of a carbonyl group (e.g., using NaBH₄ or LiAlH₄) or nucleophilic substitution .
- Critical Conditions :
- Catalysts : Acidic (H₂SO₄) or basic (NaOH) conditions for cyclization .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) for thiophene formation; methanol/ethanol for reductions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate the product .
- Yield Optimization : Elevated temperatures (reflux) improve cyclization efficiency, while excess reducing agents enhance alcohol group formation .
Structural Characterization
Q. Q2. What spectroscopic and crystallographic techniques validate the structure of this compound?
Methodological Answer:
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction confirms planar thiophene rings and intermolecular hydrogen bonding (O-H⋯O/N) influencing crystal packing .
Reactivity and Functionalization
Q. Q3. How does the hydroxymethyl group participate in chemical transformations?
Methodological Answer: The alcohol group undergoes:
- Oxidation : MnO₂ or CrO₃ converts it to a ketone or carboxylic acid .
- Esterification : Reaction with acyl chlorides (e.g., acetyl chloride) under basic conditions .
- Protection : Silylation (e.g., TBSCl) to prevent unwanted reactions during multi-step syntheses .
- Hydrogen Bonding : Facilitates supramolecular assembly in crystal lattices, as seen in analogues with tetrazole rings .
Advanced Computational Studies
Q. Q4. How can density functional theory (DFT) predict electronic properties and reaction mechanisms?
Methodological Answer:
- Functional Selection : Hybrid functionals (e.g., B3LYP) accurately model thermochemistry and electron density .
- Key Analyses :
- Validation : Benchmarking against experimental NMR/IR data ensures reliability .
Biological Activity and Mechanisms
Q. Q5. What biological targets are plausible for this compound, and how can its mechanism be studied?
Methodological Answer:
- Potential Targets :
- Enzymes : CYP450 isoforms (via docking studies) .
- Receptors : Aryl hydrocarbon receptor (AhR) due to aromaticity .
- Assays :
- In Vitro : Antimicrobial screening (MIC assays) .
- In Silico : Molecular dynamics simulations (e.g., GROMACS) to study binding stability .
- Mechanistic Insights : Thiophene derivatives often disrupt membrane integrity or DNA synthesis in pathogens .
Crystallographic Analysis
Q. Q6. How do intermolecular interactions influence the solid-state structure?
Methodological Answer:
- Hydrogen Bonding : O-H⋯N/O interactions stabilize crystal packing, as seen in tetrazole derivatives (e.g., bond lengths ~1.8–2.1 Å) .
- Dihedral Angles : Thiophene and substituent planes form angles of ~24–88°, affecting π-π stacking .
- Packing Motifs : Chains parallel to crystallographic axes (e.g., b-axis in methanol solvates) .
Addressing Data Contradictions
Q. Q7. How can researchers resolve discrepancies in reported synthesis yields or reactivity?
Methodological Answer:
- Variable Optimization :
- Solvent Polarity : Higher polarity (e.g., DMSO vs. THF) may accelerate cyclization but reduce selectivity .
- Catalyst Loading : Excess Lewis acids (e.g., ZnCl₂) improve yields but risk by-product formation .
- Statistical Tools : Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
